4-(1-sulfanylethyl)benzonitrile
Description
4-(1-Sulfanylethyl)benzonitrile is a benzonitrile derivative featuring a sulfanylethyl (-SCH2CH2-) substituent at the para position of the aromatic ring. The sulfanylethyl group introduces a thioether linkage, which influences electronic properties, solubility, and reactivity. Such compounds are often intermediates in pharmaceuticals, agrochemicals, or materials science due to the nitrile group’s versatility in further functionalization .
Properties
IUPAC Name |
4-(1-sulfanylethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOJSWSIESGZIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-(1-sulfanylethyl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with thiourea, followed by hydrolysis and subsequent alkylation with ethyl iodide. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K₂CO₃) to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for 4-(1-sulfanylethyl)benzonitrile are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(1-Sulfanylethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are employed.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the electrophile used.
Scientific Research Applications
4-(1-Sulfanylethyl)benzonitrile is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-sulfanylethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Table 1: Substituent Comparison
- Thioether vs. Sulfonyl Groups: The sulfanylethyl group (thioether) in 4-(1-sulfanylethyl)benzonitrile is less oxidized than the sulfonyl group in 4-[(methylsulfonyl)methyl]benzonitrile.
- Heterocyclic Substituents : Imidazole () and triazole () groups introduce nitrogen-rich heterocycles, enabling hydrogen bonding and metal coordination. Thiophene () enhances conjugation, useful in optoelectronic materials.
Key Research Findings
- Steric and Electronic Tuning : Substituents like sulfonyl groups () or bulky arylthio groups () modulate steric hindrance and electronic effects, impacting reaction pathways.
- Solubility and Stability : Imidazole- and triazole-substituted benzonitriles exhibit improved solubility in polar solvents due to hydrogen-bonding capabilities .
- Oxidation Sensitivity : Thioether-containing compounds (e.g., sulfanylethyl derivatives) may require stabilization against oxidation compared to sulfones .
Biological Activity
4-(1-Sulfanylethyl)benzonitrile, also known by its CAS number 1520818-06-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
4-(1-Sulfanylethyl)benzonitrile features a benzene ring substituted with a nitrile group and a sulfanylethyl group. Its molecular formula is , and it has a molecular weight of approximately 181.25 g/mol. The presence of the sulfanyl (thioether) group is significant for its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that 4-(1-sulfanylethyl)benzonitrile exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of 4-(1-Sulfanylethyl)benzonitrile
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, particularly in breast and colon cancer models. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.
Table 2: Anticancer Activity of 4-(1-Sulfanylethyl)benzonitrile
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Caspase activation | |
| HT-29 (Colon Cancer) | 20 | Apoptosis induction |
The biological activity of 4-(1-sulfanylethyl)benzonitrile can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in target cells, leading to cell death.
- Signal Transduction Pathways : Interaction with various cellular receptors may modulate signaling pathways related to apoptosis and inflammation.
Case Studies
A recent study explored the compound's effects on human cancer cell lines, revealing significant reductions in cell viability at concentrations as low as 10 µM. The study highlighted the potential for developing this compound into a therapeutic agent for cancer treatment.
Case Study Summary :
- Objective : Evaluate the anticancer effects of 4-(1-sulfanylethyl)benzonitrile on MCF-7 cells.
- Findings : The compound reduced cell viability by over 50% at concentrations above 15 µM after 48 hours.
- : Suggests further investigation into its use as an adjunct therapy in breast cancer treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
